

# Reactivity profile of (2-Phenoxy-phenyl)-hydrazine hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (2-Phenoxy-phenyl)-hydrazine hydrochloride

**Cat. No.:** B021116

[Get Quote](#)

An In-depth Technical Guide to the Reactivity Profile of **(2-Phenoxy-phenyl)-hydrazine hydrochloride**

## Abstract

**(2-Phenoxy-phenyl)-hydrazine hydrochloride** is a versatile chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. Its unique structural features—a nucleophilic hydrazine moiety, a sterically demanding ortho-phenoxy group, and its formulation as a hydrochloride salt—govern a distinct reactivity profile. This guide provides a comprehensive exploration of this profile, grounded in established chemical principles. We will dissect the molecule's synthesis, delve into its core reactions with a particular focus on the mechanistic underpinnings of the Fischer indole synthesis, and outline the critical safety and handling protocols required for its use. This document is intended to serve as a practical and authoritative resource, bridging theoretical knowledge with field-proven insights for laboratory application.

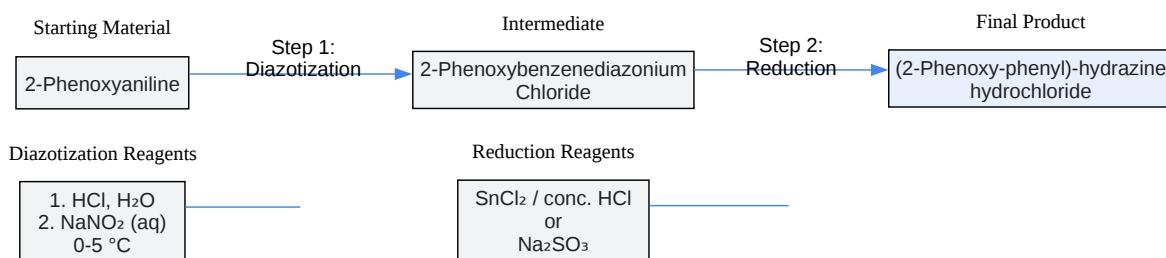
## Molecular Structure and Physicochemical Properties

The reactivity of **(2-Phenoxy-phenyl)-hydrazine hydrochloride** is a direct consequence of its molecular architecture. The key functional groups are the hydrazine group (-NHNH<sub>2</sub>), which is the primary center of nucleophilicity, and the bulky 2-phenoxy substituent on the aromatic ring.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a convenient precursor for various synthetic transformations.[\[1\]](#)

The ortho-phenoxy group exerts significant steric and electronic influence. Its bulk can direct the regiochemical outcome of cyclization reactions, while its electron-withdrawing nature via the ether linkage can modulate the nucleophilicity of the hydrazine group. Understanding these intrinsic properties is fundamental to predicting its behavior in chemical reactions.

Table 1: Physicochemical Properties of **(2-Phenoxy-phenyl)-hydrazine hydrochloride**


| Property          | Value                                                    | Reference                               |
|-------------------|----------------------------------------------------------|-----------------------------------------|
| CAS Number        | 109221-96-7                                              | <a href="#">[2]</a>                     |
| Molecular Formula | C <sub>12</sub> H <sub>13</sub> ClN <sub>2</sub> O       | <a href="#">[2]</a>                     |
| Molecular Weight  | 236.7 g/mol                                              | <a href="#">[2]</a>                     |
| Appearance        | Typically a white to off-white or tan crystalline solid. | <a href="#">[3]</a>                     |
| Solubility        | Soluble in water and polar organic solvents.             | <a href="#">[1]</a> <a href="#">[4]</a> |

## Synthesis Pathway

The standard and most reliable method for preparing substituted phenylhydrazines is a two-step process starting from the corresponding aniline derivative.[\[3\]](#)[\[5\]](#) In the case of **(2-Phenoxy-phenyl)-hydrazine hydrochloride**, the synthesis commences with 2-phenoxyaniline.

**Step 1: Diazotization.** 2-phenoxyaniline is treated with sodium nitrite (NaNO<sub>2</sub>) in the presence of a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the primary amine into a diazonium salt, 2-phenoxybenzenediazonium chloride.[\[5\]](#)[\[6\]](#) Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Reduction. The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride ( $\text{SnCl}_2$ ) in concentrated HCl or sodium sulfite.<sup>[6][7]</sup> The reduction carefully converts the diazonium group ( $-\text{N}_2^+$ ) to the hydrazine moiety ( $-\text{NHNH}_2$ ), which precipitates from the acidic solution as the hydrochloride salt.



[Click to download full resolution via product page](#)

Caption: Mechanism of hydrazone formation from a hydrazine and a carbonyl compound.

This reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack. The hydrochloride salt of the hydrazine provides the necessary acidic environment.

## The Fischer Indole Synthesis

The premier application of (2-Phenoxy-phenyl)-hydrazine and its derivatives is the Fischer indole synthesis. This powerful reaction produces the indole heterocyclic scaffold, a core structure in numerous pharmaceuticals, from a phenylhydrazine and an aldehyde or ketone under acidic conditions.<sup>[8][9]</sup> The reaction proceeds through a cascade of steps:

- Hydrazone Formation: As described above, the hydrazine and carbonyl compound first form a phenylhydrazone intermediate.<sup>[10]</sup>
- Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.<sup>[8][10]</sup>
- Sigmatropic

Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes an acid-catalyzed-[8][8]sigmatropic rearrangement (akin to a Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond between the aromatic ring and the former carbonyl carbon. This temporarily disrupts the aromaticity of the phenyl ring. [9][10]4. Rearomatization and Cyclization: The resulting di-imine intermediate quickly rearomatizes. The terminal nitrogen then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered ring. [8]5. Ammonia Elimination: Finally, the cyclic intermediate eliminates a molecule of ammonia ( $\text{NH}_3$ ) under acid catalysis to generate the stable, aromatic indole ring. [9]



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Buy (2-Propyl-phenyl)-hydrazine hydrochloride | 58928-83-9 [smolecule.com]
- 2. (2-PHENOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE CAS#: 109221-96-7 [m.chemicalbook.com]
- 3. Phenylhydrazine HCl Manufacturer - CAS 59-88-1 [elampharma.com]
- 4. chemiis.com [chemiis.com]
- 5. Page loading... [wap.guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Reactivity profile of (2-Phenoxy-phenyl)-hydrazine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021116#reactivity-profile-of-2-phenoxy-phenyl-hydrazine-hydrochloride]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)